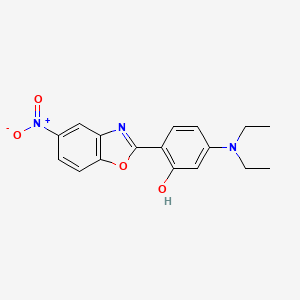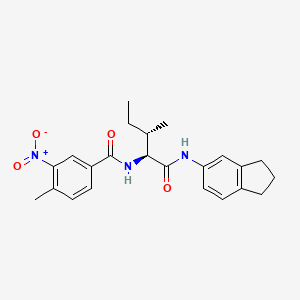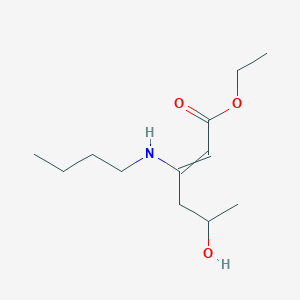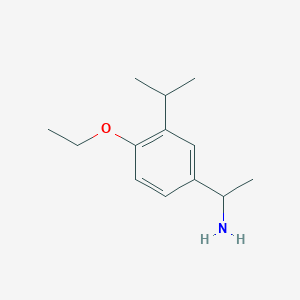![molecular formula C26H20O B12589290 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene CAS No. 340321-32-6](/img/structure/B12589290.png)
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is a chemical compound known for its unique structure and properties It consists of a pyrene moiety linked to a 4-ethenylphenyl group through a methoxymethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene typically involves the reaction of pyrene with 4-ethenylphenylmethanol in the presence of a suitable base and a methoxylating agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Methoxylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyrene-1-carboxylic acid derivatives
Reduction: this compound with reduced ethenyl group
Substitution: Brominated or nitrated pyrene derivatives
Aplicaciones Científicas De Investigación
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The compound can intercalate into DNA or bind to proteins, affecting their function and stability. The pathways involved include:
DNA Intercalation: Insertion of the pyrene moiety between DNA base pairs, leading to changes in DNA structure and function.
Protein Binding: Interaction with aromatic amino acids in proteins, influencing protein folding and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(4-Methoxyphenyl)methoxy]methyl}pyrene
- 1-{[(4-Ethylphenyl)methoxy]methyl}pyrene
- 1-{[(4-Phenyl)methoxy]methyl}pyrene
Uniqueness
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is unique due to the presence of the ethenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence-based research.
Propiedades
Número CAS |
340321-32-6 |
|---|---|
Fórmula molecular |
C26H20O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-[(4-ethenylphenyl)methoxymethyl]pyrene |
InChI |
InChI=1S/C26H20O/c1-2-18-6-8-19(9-7-18)16-27-17-23-13-12-22-11-10-20-4-3-5-21-14-15-24(23)26(22)25(20)21/h2-15H,1,16-17H2 |
Clave InChI |
FZXSXYNDSCCOJP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)


![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)


![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)


